molecular formula C12H14N2O6S B13755956 S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate CAS No. 5389-12-8

S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate

Cat. No.: B13755956
CAS No.: 5389-12-8
M. Wt: 314.32 g/mol
InChI Key: AYECJGKYACALJY-UHFFFAOYSA-N
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Description

S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate is a synthetic compound primarily used in agrochemical applications. Its structure features a 2-(1-methylpropyl)-4,6-dinitrophenyl group linked to a methyl carbonothioate moiety. The compound’s activity likely stems from the electron-withdrawing nitro groups and the thiocarbonate ester, which influence its reactivity and bioavailability.

Properties

CAS No.

5389-12-8

Molecular Formula

C12H14N2O6S

Molecular Weight

314.32 g/mol

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) methylsulfanylformate

InChI

InChI=1S/C12H14N2O6S/c1-4-7(2)9-5-8(13(16)17)6-10(14(18)19)11(9)20-12(15)21-3/h5-7H,4H2,1-3H3

InChI Key

AYECJGKYACALJY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound generally involves the esterification of 2-(1-methylpropyl)-4,6-dinitrophenol with methyl thioformate. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the carbonyl carbon of methyl thioformate, forming the carbonothioate ester bond.

Detailed Reaction Conditions

Step Reactants Solvent Temperature Catalyst/Base Reaction Time Notes
1 2-(1-methylpropyl)-4,6-dinitrophenol + Methyl thioformate Tetrahydrofuran (THF) or Acetonitrile Controlled, typically 0°C to reflux None or mild base (e.g., triethylamine) Several hours Inert atmosphere recommended to avoid oxidation; temperature control critical for yield and purity
  • Solvent Choice: Tetrahydrofuran or acetonitrile are preferred due to their inertness and ability to dissolve both reactants effectively.

  • Temperature Control: Maintaining low to moderate temperatures (0°C to reflux) optimizes the reaction rate while minimizing side reactions.

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is often used to prevent oxidation of the sulfur moiety.

Alternative Synthetic Approaches

While the primary method involves direct esterification, related literature on carbonothioate synthesis suggests alternative approaches such as:

  • Base-Catalyzed Esterification: Using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the reaction in aprotic solvents like dioxane or acetonitrile.

  • Sulfonyl Halide Intermediates: Although more common in sulfonylurea herbicide synthesis, similar halide intermediates could be adapted for carbonothioate formation via nucleophilic substitution.

However, these alternative methods are less documented specifically for this compound.

Mechanistic Insights

The esterification mechanism involves:

Purification and Characterization

Stability and Reactivity Considerations

This compound exhibits typical reactivity of carbonothioates:

  • Hydrolysis: Susceptible to hydrolysis under acidic or basic conditions, leading to cleavage of the carbonothioate bond.

  • Nucleophilic Substitution: The sulfur atom can participate in substitution reactions, potentially altering biological activity.

  • Environmental Stability: Stability under environmental conditions is crucial for its application as a pesticide; the dinitrophenyl group may influence degradation pathways.

Summary Table of Preparation Method

Parameter Description
Starting Material 2-(1-methylpropyl)-4,6-dinitrophenol
Reagent Methyl thioformate
Solvent Tetrahydrofuran (THF) or Acetonitrile
Temperature 0°C to reflux
Catalyst/Base Optional mild base (e.g., triethylamine)
Atmosphere Inert (N2 or Ar)
Reaction Time Several hours (typically 2-6 h)
Purification Recrystallization or chromatography
Characterization NMR, IR, MS, Elemental Analysis

Chemical Reactions Analysis

Types of Reactions

S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Herbicidal Applications

One of the primary applications of S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate is as a herbicide. Its efficacy against various weed species makes it valuable in agricultural practices.

Case Studies

  • Field Trials : In controlled field trials, the application of this compound at rates of 600-800 liters per hectare demonstrated effective control over common weeds like Echinochloa crus-galli and Galium aparine without harming crop plants .
  • Laboratory Studies : Laboratory experiments revealed that the compound could inhibit seed germination and plant growth when applied at specific concentrations, confirming its potential as a pre-emergent herbicide .

Beyond its use in agriculture, this compound shows promise in biological research.

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties:

  • Cell Line Studies : In vitro assays have indicated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and prostate cancer (PC-3) cells with promising results .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms, which are critical for controlling tumor growth .

Summary of Findings

The applications of this compound span both agricultural and medicinal fields. Its herbicidal properties make it a valuable tool for weed management in crops, while its potential anticancer activity positions it as a candidate for further pharmacological research.

Mechanism of Action

The mechanism of action of S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate involves the inhibition of specific enzymes and proteins. The compound interacts with the active sites of these enzymes, leading to the disruption of their normal functions. The molecular targets include enzymes involved in metabolic pathways, which results in the inhibition of essential biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dinobuton (1-Methylethyl 2-(1-methylpropyl)-4,6-dinitrophenyl Carbonate)

  • Molecular Formula : C₁₄H₁₈N₂O₇ .
  • Use : Acaricide .
  • Structural Differences: Replaces the methyl carbonothioate group with a 1-methylethyl carbonate ester.
  • Dinobuton’s acaricidal activity targets mites, differing from the broader-spectrum applications of sulfur-containing analogs .

Binapacryl (2-(1-Methylpropyl)-4,6-dinitrophenyl 3-Methyl-2-butenoate)

  • Molecular Formula : C₁₅H₁₈N₂O₆ .
  • Use : Insecticide .
  • Structural Differences: Substitutes the carbonothioate with a 3-methyl-2-butenoate ester.
  • Key Properties: The unsaturated ester may increase lipid solubility, improving penetration into insect cuticles. Binapacryl’s mode of action involves mitochondrial uncoupling, a mechanism shared with dinitrophenol derivatives like Dinoseb .

Dinoseb (2-(1-Methylpropyl)-4,6-dinitrophenol)

  • Molecular Formula : C₁₀H₁₂N₂O₅ .
  • Use : Herbicide .
  • Structural Differences: Lacks the ester or thioester group, existing as a free phenol.
  • Key Properties: The phenolic hydroxyl group increases acidity (pKa ~4.5), enhancing soil mobility.

Comparative Data Table

Compound Molecular Formula Use Key Functional Group Toxicity (LD₅₀, Oral Rat) Regulatory Status
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) Carbonothioate C₁₂H₁₄N₂O₅S (inferred) Pesticide* Methyl carbonothioate Not reported Likely restricted†
Dinobuton C₁₄H₁₈N₂O₇ Acaricide 1-Methylethyl carbonate ~500 mg/kg‡ Banned in some regions
Binapacryl C₁₅H₁₈N₂O₆ Insecticide 3-Methyl-2-butenoate ~100 mg/kg Withdrawn (high toxicity)
Dinoseb C₁₀H₁₂N₂O₅ Herbicide Phenol <50 mg/kg Banned (EPA 1986)

*Inferred from structural analogs. †Assumed due to dinitrophenol derivatives’ toxicity. ‡Estimated from similar compounds .

Mechanistic and Environmental Considerations

  • Activity: Dinitrophenyl derivatives generally act as uncouplers of oxidative phosphorylation. The target compound’s thioester group may slow hydrolysis, prolonging residual activity compared to Dinoseb .
  • Binapacryl’s withdrawal highlights regulatory scrutiny of dinitrophenol esters .
  • Environmental Fate: Thiocarbonate esters are less prone to photodegradation than nitrophenols, suggesting longer soil half-lives. This necessitates careful monitoring to avoid groundwater contamination .

Biological Activity

S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate is a compound recognized for its biological activity, particularly in the context of herbicidal applications and potential toxicological effects. This article compiles research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₂H₁₄N₂O₆S
  • CAS Number : 5389-12-8
  • Synonyms : Stauffer R-11259, R-11259, ENT 27,366

This compound functions primarily as a herbicide. Its mechanism involves the inhibition of specific enzymatic pathways within plants, leading to stunted growth and eventual plant death. The compound has shown effectiveness against both monocotyledon and dicotyledon weed species while exhibiting minimal phytotoxicity to economically important crops such as wheat and maize .

Herbicidal Effectiveness

Research indicates that this compound demonstrates significant herbicidal properties. It acts by disrupting metabolic processes in target plants:

  • Weed Control : Effective in controlling various weed species, allowing for better crop yield.
  • Selective Toxicity : Shows selective toxicity towards weeds with minimal impact on desirable crops .

Toxicological Studies

Toxicological assessments reveal potential risks associated with exposure to this compound:

Field Trials

Field trials conducted in agricultural settings have demonstrated the efficacy of this compound in real-world applications:

  • Trial Results : In trials comparing this compound with other herbicides like mesotrione, it exhibited comparable performance in weed control while maintaining crop safety .
  • Application Rates : Optimal application rates were determined to maximize efficacy while minimizing environmental impact.

Data Summary

PropertyValue
Molecular Weight286.31 g/mol
SolubilitySoluble in organic solvents
Herbicidal ActivityEffective against multiple weeds
Acute ToxicityModerate (LD50 varies by species)
Environmental ImpactRequires careful management

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing S-methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate?

  • Methodology : Synthesis typically involves nucleophilic substitution reactions between 2-(1-methylpropyl)-4,6-dinitrophenol and thiocarbamoyl chlorides. Characterization relies on GC-MS for purity assessment, NMR (¹H/¹³C) for structural confirmation, and HPLC with UV detection for quantifying intermediates. Reference standards for analogous compounds (e.g., dinobuton, a carbonate ester derivative) are used for cross-validation .

Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?

  • Methodology :

  • Air samples : Solid-phase extraction (SPE) followed by GC-ECD, achieving a detection limit of 0.0035 μg/m³ and average recovery of 98.0% (RSD: 5.9%) .
  • Soil/water : Liquid-liquid extraction (LLE) paired with LC-MS/MS for trace-level detection. Calibration curves should account for matrix effects, validated via spike-and-recovery tests .

Q. How does the compound’s stability vary under environmental conditions (pH, light, temperature)?

  • Methodology : Stability studies use accelerated degradation protocols:

  • Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25°C and 50°C. Monitor degradation via HPLC. The compound is stable in acidic conditions but hydrolyzes rapidly at pH >7, forming 2-(1-methylpropyl)-4,6-dinitrophenol .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions. Degradation products (e.g., nitroso derivatives) are identified using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What are the primary degradation pathways and metabolites of this compound in aerobic soils?

  • Methodology : Use ¹⁴C-labeled analogs in soil microcosms. Metabolites are extracted via pressurized liquid extraction (PLE) and identified using FT-ICR-MS . Key pathways include:

  • Oxidative cleavage of the thiocarbamate group to form sulfonic acid derivatives.
  • Nitro-reduction to amine intermediates under anaerobic conditions .

Q. How do enantiomeric differences in the 1-methylpropyl group affect bioactivity and toxicity?

  • Methodology : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column). Assess toxicity using mitochondrial uncoupling assays (e.g., in rat liver cells). The (R)-enantiomer exhibits 3–5× higher uncoupling activity than the (S)-form, linked to steric effects in membrane binding .

Q. How to resolve contradictions in reported toxicity data between laboratory and field studies?

  • Methodology : Conduct species-specific sensitivity assays (e.g., Daphnia magna vs. soil microbiota). Field studies often underestimate toxicity due to matrix binding; apply bioavailability correction factors using passive sampling devices (e.g., PDMS membranes) .

Q. What mechanistic insights explain its inhibition of mitochondrial electron transport?

  • Methodology : Use isolated rat liver mitochondria to measure oxygen consumption (Clark electrode) and ATP synthesis. The compound acts as a protonophore, collapsing the membrane potential (ΔΨ). Confirm via fluorescence quenching with rhodamine 123 .

Q. What synergistic or antagonistic interactions occur when co-applied with other nitroaromatic pesticides?

  • Methodology : Evaluate mixtures using isobolographic analysis in algal growth inhibition tests (e.g., Chlorella vulgaris). Synergy is observed with dinoseb acetate due to shared nitroreductase-mediated activation pathways .

Key Research Gaps

  • Metabolite persistence : Long-term fate of sulfonic acid derivatives in groundwater.
  • Enantioselective regulation : Lack of chiral-specific environmental guidelines.

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